Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBOXYFYULDXLA-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.
Chemical Reactions Analysis
Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the structure and function of biological systems. In medicine, it has potential therapeutic applications due to its biological activity. Additionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neurotransmission and subsequent physiological effects .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Utility : The 2-carboxylic acid derivative serves as a chiral building block in asymmetric synthesis, leveraging its rigid bicyclic structure to induce stereoselectivity .
- Stability : Compared to Nicardipine Hydrochloride (), the 2-carboxylic acid derivative’s stability under acidic conditions is likely superior due to the absence of hydrolytically labile ester groups.

- Biological Activity : Azabicyclo compounds with carboxylic acid groups (e.g., ) show antibiotic properties, though the target compound’s specific activity depends on substituent positioning .
Biological Activity
Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride, with the chemical formula C8H14ClNO2 and a molar mass of approximately 191.66 g/mol, is a bicyclic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Mechanisms of Biological Activity
Research indicates that this compound acts primarily as a monoamine reuptake inhibitor . This mechanism is crucial for its potential application in treating various neurological disorders, including depression and anxiety.
Interaction with Neurotransmitter Systems
The compound has been shown to interact with neurotransmitter transporters, specifically those for serotonin, norepinephrine, and dopamine. In vitro studies demonstrate its ability to inhibit the reuptake of these monoamines in cells expressing human transporters:
These interactions suggest that this compound may provide therapeutic benefits similar to those of established antidepressants while potentially reducing side effects associated with older classes of drugs.
Potential Therapeutic Applications
Given its pharmacological profile, the compound may be useful in treating:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD)
The versatility of this compound makes it a candidate for further development in pharmaceutical formulations aimed at these conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in animal models and clinical settings:
- Antidepressant-like Effects : In rodent models, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups.
- Behavioral Studies : Research involving behavioral tests such as the forced swim test and tail suspension test indicated that the compound exhibits properties akin to traditional antidepressants without the common side effects such as sedation or weight gain.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride?
- Methodological Answer : The compound is typically synthesized via stereoselective cyclization of substituted tropane precursors. For example, methyl ester derivatives of bicyclic amines are hydrolyzed under acidic conditions to yield carboxylic acids, followed by hydrochloride salt formation. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure the exo configuration .
- Hydrolysis : Treatment with HCl in methanol/water mixtures to convert ester groups to carboxylic acids .
- Salt formation : Precipitation with concentrated HCl and recrystallization in ethanol/ether .
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the bicyclic structure and substituent positions. For example, the exo configuration shows distinct coupling constants (e.g., for bridgehead protons) .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomeric impurities .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at 190.1 (free base) and 226.6 (hydrochloride) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in water (>100 mg/mL at 25°C) due to the hydrochloride salt. In organic solvents, solubility decreases (e.g., <1 mg/mL in ethyl acetate). Solubility testing should use USP methods with sonication for 30 minutes .
- Stability : Store at 2–8°C in airtight containers. Stability studies show <5% degradation over 12 months under these conditions. Avoid exposure to light, as UV-Vis spectra indicate photodegradation above 300 nm .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be quantified?
- Methodological Answer :
- Chiral Resolution : Use supercritical fluid chromatography (SFC) with a Chiralcel OD-3 column and CO/methanol (90:10) mobile phase. Detection at 210 nm achieves baseline separation () of enantiomers .
- Limit of Detection (LOD) : Validate via spiked impurity studies, achieving LOD <0.1% using quadrupole time-of-flight (Q-TOF) MS .
Q. What experimental strategies address discrepancies in reported physicochemical data (e.g., melting points or spectral profiles)?
- Methodological Answer :
- Data Reconciliation : Cross-validate using orthogonal techniques. For example:
- Differential Scanning Calorimetry (DSC) : Measure melting points in sealed pans under nitrogen to avoid decomposition. Reported values range 210–215°C; deviations may arise from hydrate formation .
- Infrared (IR) Spectroscopy : Compare carbonyl stretching frequencies ( 1720–1740 cm) to distinguish ester vs. carboxylic acid forms .
Q. How can researchers assess the compound’s stability under accelerated degradation conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Reflux in 1M HCl or NaOH at 80°C for 24 hours. Monitor via HPLC for degradation products (e.g., tropic acid derivatives) .
- Oxidative stress : Expose to 3% HO at 40°C for 48 hours. LC-MS identifies peroxides or N-oxides .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at 40–60°C .
Data Contradiction Analysis
Q. How should conflicting CAS registry numbers (e.g., 117203-92-6 vs. 1523530-50-8) be resolved?
- Methodological Answer :
- Structural Confirmation : Compare InChI keys (e.g., KJBZNGALZBMOCJ-WYJBESNXSA-N for 216753-55-8) and PubChem entries to verify if discrepancies arise from stereoisomerism or salt forms .
- Batch Analysis : Request certificates of analysis (CoA) from suppliers detailing synthetic routes and spectral data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

